2-amino-2-phenyl-N-(1H-pyrazol-4-yl)acetamide dihydrochloride
Overview
Description
“2-amino-2-phenyl-N-(1H-pyrazol-4-yl)acetamide dihydrochloride” is a chemical compound with the molecular weight of 289.16 . It is stored at room temperature and appears as a powder . The IUPAC name for this compound is 2-amino-2-phenyl-N-(1H-pyrazol-4-yl)acetamide dihydrochloride .
Molecular Structure Analysis
The InChI code for “2-amino-2-phenyl-N-(1H-pyrazol-4-yl)acetamide dihydrochloride” is 1S/C11H12N4O.2ClH/c12-10(8-4-2-1-3-5-8)11(16)15-9-6-13-14-7-9;;/h1-7,10H,12H2,(H,13,14)(H,15,16);2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-amino-2-phenyl-N-(1H-pyrazol-4-yl)acetamide dihydrochloride” include a molecular weight of 289.16 . It is a powder that is stored at room temperature . The compound has a topological polar surface area of 72.9 Ų .
Scientific Research Applications
Antileishmanial Applications
This compound has been studied for its potential in treating leishmaniasis. A study highlighted its potent in vitro antipromastigote activity, with a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Antimalarial Evaluation
Research has also explored the use of this compound in antimalarial efforts. The molecular simulation studies support its potential effectiveness against malaria parasites .
Cancer Research
The compound’s derivative, OSU-03012, has been identified as a PDK1 inhibitor derived from celecoxib and is hypothesized to reduce PAK activity, which could be beneficial in cancer treatment .
Antifungal and Antitubercular Activity
N-aryl-4-(1,3-diaryl-1H-pyrazol-4-yl)thiazol-2-amine derivatives of this compound have shown significant antifungal and antitubercular activity, suggesting their potential as lead compounds for treating such infections .
Chemical Synthesis and Drug Development
The compound is available for purchase for use in chemical synthesis and drug development research, indicating its utility in these fields .
Analytical Chemistry
Documentation and technical data related to this compound are available, which aids researchers in analytical chemistry for quality control and method development .
Safety and Hazards
The safety information available indicates that “2-amino-2-phenyl-N-(1H-pyrazol-4-yl)acetamide dihydrochloride” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Mechanism of Action
Target of Action
A related compound has been found to interact withLeishmania major pteridine reductase 1 (LmPTR1) , and another compound has been found to inhibit phosphoinositide-dependent kinase 1 (PDK1) . These targets play crucial roles in cellular processes such as cell growth and survival.
Mode of Action
It’s suggested that related compounds can inhibit the activity of their targets and compete with atp binding . This interaction can lead to changes in the phosphorylation state of proteins, affecting their function and the cellular processes they regulate.
Biochemical Pathways
Related compounds have been found to affect pathways regulated byPDK1 , which plays a key role in the PI3K/AKT signaling pathway, a critical regulator of cell survival and growth.
Result of Action
Related compounds have been found to exhibit potent in vitro antipromastigote activity and inhibit PAK phosphorylation , which could lead to changes in cell growth and survival.
properties
IUPAC Name |
2-amino-2-phenyl-N-(1H-pyrazol-4-yl)acetamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4O.2ClH/c12-10(8-4-2-1-3-5-8)11(16)15-9-6-13-14-7-9;;/h1-7,10H,12H2,(H,13,14)(H,15,16);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLPBEBBFQFIFNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NC2=CNN=C2)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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